molecular formula C13H18N4O B1200765 N-(cyclopentylideneamino)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-(cyclopentylideneamino)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No. B1200765
M. Wt: 246.31 g/mol
InChI Key: LYWBRJBDEPWFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopentylideneamino)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a member of pyrazoles and an aromatic amide.

Scientific Research Applications

Antiproliferative Activity

N-(cyclopentylideneamino)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide and its derivatives have shown promising results in antiproliferative activities. For instance, a study by Maggio et al. (2011) synthesized several N-phenyl-1H-indazole-1-carboxamides, which demonstrated significant in vitro antiproliferative activity against various cancer cell lines including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. Notably, compound 1c exhibited particularly effective inhibition against colon and melanoma cell lines (Maggio et al., 2011).

Synthesis and Structural Analysis

The synthesis and crystal structure of related compounds have been a focus of research. Lu et al. (2021) synthesized and analyzed the crystal structure of a molecule with antiproliferative activity, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, indicating significant inhibitory activity against cancer cell lines (Lu et al., 2021).

Monoamine Oxidase Inhibition

These compounds have also been studied for their potential as monoamine oxidase inhibitors. Tzvetkov et al. (2014) discovered indazole- and indole-carboxamides as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), indicating potential therapeutic applications for neurological disorders (Tzvetkov et al., 2014).

Antibacterial Agents

Furthermore, the derivatives of N-(cyclopentylideneamino)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide have been explored for antibacterial applications. Palkar et al. (2017) reported the synthesis and antibacterial evaluation of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrating promising activity against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

properties

Product Name

N-(cyclopentylideneamino)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

N-(cyclopentylideneamino)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C13H18N4O/c18-13(17-14-9-5-1-2-6-9)12-10-7-3-4-8-11(10)15-16-12/h1-8H2,(H,15,16)(H,17,18)

InChI Key

LYWBRJBDEPWFAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)C2=NNC3=C2CCCC3)C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclopentylideneamino)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
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N-(cyclopentylideneamino)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Reactant of Route 3
N-(cyclopentylideneamino)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Reactant of Route 4
N-(cyclopentylideneamino)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Reactant of Route 5
N-(cyclopentylideneamino)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Reactant of Route 6
N-(cyclopentylideneamino)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

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